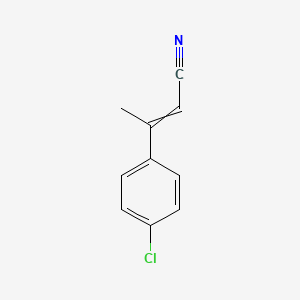
beta-Methyl-p-chlorocinnamonitrile
Cat. No. B8347859
M. Wt: 177.63 g/mol
InChI Key: GIASFKRHARRGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04012377
Procedure details


p-Chloroacetophenone (31 g.), cyanoacetic acid (25 g.), ammonium acetate (5 g.), glacial acetic acid (5 ml.), and benzene (60 ml.) were refluxed together with water separation for 90 hrs., after which time approximately 9 ml. of water had been collected. Removal of benzene and distillation of the residue gave a fraction, b.p. 115°-125°/1 mm., which was dissolved in chloroform (100 ml.) and washed with saturated sodium hydrogen carbonate solution (50 ml.) and water (50 ml.), and dried over sodium sulphate. The extract was evaporated to a viscous oil under reduced pressure and the residual oil was distilled under high vacuum to give β-methyl-p-chlorocinnamonitrile 17.5 g. (49%), b.p. 106°-113°/0.5 mm., λmax. (EtOH) 271 nm (ε 19350) (Found: C, 57.8; H, 4.7; Cl, 19.7; N, 8.1. C10H8ClN requires C, 67.6; H, 4.5; Cl, 20.0; N, 7.9%).






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[C:11](CC(O)=O)#[N:12].[C:17]([O-])(=O)C.[NH4+].C(O)(=O)C>C(Cl)(Cl)Cl.O.C1C=CC=CC=1>[CH3:17][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)=[CH:9][C:11]#[N:12] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of water had been collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of benzene and distillation of the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a fraction, b.p. 115°-125°/1 mm
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium hydrogen carbonate solution (50 ml.) and water (50 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The extract was evaporated to a viscous oil under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residual oil was distilled under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=CC#N)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 151.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

